N-cyclopropyl-N-[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]pyrimidin-4-amine
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Overview
Description
N-cyclopropyl-N-[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]pyrimidin-4-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopropyl group, a pyrimidinyl group, a piperidinyl group, and a methanone group, making it a multifaceted molecule with diverse reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-N-[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]pyrimidin-4-amine typically involves multiple steps, including the formation of the cyclopropyl and pyrimidinyl groups, followed by their integration into the piperidinyl and methanone framework. Common synthetic routes may involve:
Cyclopropyl Group Formation: This can be achieved through cyclopropanation reactions using reagents like diazomethane or Simmons-Smith reagents.
Pyrimidinyl Group Formation: Pyrimidine derivatives can be synthesized via condensation reactions involving amidines and β-dicarbonyl compounds.
Integration into Piperidinyl Framework: The piperidinyl group can be introduced through nucleophilic substitution reactions.
Final Assembly: The final step involves coupling the cyclopropyl-pyrimidinyl intermediate with the piperidinyl-methanone intermediate under conditions such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanone group, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in acetic acid for bromination.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound can be used to study enzyme interactions and receptor binding due to its potential bioactivity.
Medicine
In medicine, it may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-cyclopropyl-N-[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and pyrimidinyl groups may facilitate binding to active sites, while the piperidinyl and methanone groups may modulate the compound’s reactivity and stability. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic Acid: Similar in having an aromatic ring with functional groups.
4,4’-Dichlorobenzophenone: Shares the benzophenone structure with different substituents.
Uniqueness
What sets N-cyclopropyl-N-[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]pyrimidin-4-amine apart is its combination of cyclopropyl, pyrimidinyl, and piperidinyl groups, which confer unique reactivity and potential bioactivity not commonly found in simpler aromatic compounds.
Properties
IUPAC Name |
[4-[cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]-(3-fluoro-4-methoxyphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O2/c1-27-18-5-2-14(12-17(18)21)20(26)24-10-7-16(8-11-24)25(15-3-4-15)19-6-9-22-13-23-19/h2,5-6,9,12-13,15-16H,3-4,7-8,10-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCAMFJQOIJWWCL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCC(CC2)N(C3CC3)C4=NC=NC=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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